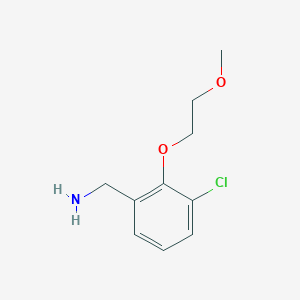
(3-Chloro-2-(2-methoxyethoxy)phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-2-(2-methoxyethoxy)phenyl)methanamine: is an organic compound with the molecular formula C10H14ClNO2 It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a chloro group at the 3-position and a 2-(2-methoxyethoxy) group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2-(2-methoxyethoxy)phenyl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-chloro-2-nitrophenol.
Etherification: The 3-chloro-2-nitrophenol undergoes etherification with 2-methoxyethanol in the presence of a base such as potassium carbonate to form 3-chloro-2-(2-methoxyethoxy)nitrobenzene.
Reduction: The nitro group is then reduced to an amine group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere, yielding this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for the etherification step and more efficient hydrogenation setups for the reduction step.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3-Chloro-2-(2-methoxyethoxy)phenyl)methanamine can undergo oxidation reactions, typically forming corresponding imines or oximes.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylmethanamines.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its amine functionality.
Biology and Medicine:
Pharmaceuticals: Investigated for potential use in drug development, particularly in the synthesis of compounds with biological activity.
Biochemical Research: Used in studies involving enzyme interactions and receptor binding due to its structural features.
Industry:
Materials Science:
Mecanismo De Acción
The mechanism of action of (3-Chloro-2-(2-methoxyethoxy)phenyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The chloro and methoxyethoxy groups can influence its binding affinity and specificity, while the amine group can participate in hydrogen bonding and electrostatic interactions.
Comparación Con Compuestos Similares
(3-Chloro-2-methoxyphenyl)methanamine: Lacks the ethoxy group, which may affect its solubility and reactivity.
(3-Chloro-2-(2-ethoxyethoxy)phenyl)methanamine: Similar structure but with an ethoxy group instead of a methoxy group, potentially altering its chemical properties.
Uniqueness:
- The presence of both chloro and methoxyethoxy groups in (3-Chloro-2-(2-methoxyethoxy)phenyl)methanamine provides a unique combination of electronic and steric effects, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
[3-chloro-2-(2-methoxyethoxy)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-13-5-6-14-10-8(7-12)3-2-4-9(10)11/h2-4H,5-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCOEPZWJGWBFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC=C1Cl)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














